molecular formula C7H7N3O B11468495 3-(furan-2-yl)-4-methyl-4H-1,2,4-triazole

3-(furan-2-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B11468495
M. Wt: 149.15 g/mol
InChI Key: SNGHEFXBJQEZHX-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a furan ring fused to a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxaldehyde with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with methyl isothiocyanate under basic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The methyl group on the triazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a methyl group.

    3-(furan-2-yl)-4-ethyl-4H-1,2,4-triazole: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the triazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-(furan-2-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C7H7N3O/c1-10-5-8-9-7(10)6-3-2-4-11-6/h2-5H,1H3

InChI Key

SNGHEFXBJQEZHX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2=CC=CO2

Origin of Product

United States

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